molecular formula C21H22ClN3O5 B12059921 Oxazine 170 perchlorate

Oxazine 170 perchlorate

Katalognummer: B12059921
Molekulargewicht: 431.9 g/mol
InChI-Schlüssel: CBXAZZAYBZVPEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Oxazine 170 perchlorate typically involves the reaction of specific aromatic amines with suitable oxidizing agents under controlled conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: Oxazine 170 perchlorate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazine derivatives, while substitution reactions can introduce various functional groups into the molecule .

Wirkmechanismus

The mechanism of action of Oxazine 170 perchlorate involves its interaction with specific molecular targets, leading to fluorescence emission. Upon excitation by light, the compound undergoes a transition to an excited state, followed by the emission of fluorescence as it returns to the ground state. This process is influenced by the molecular environment and the presence of specific binding partners .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: this compound is unique due to its specific absorption and emission wavelengths, high fluorescence efficiency, and ability to form stable complexes with various biomolecules and materials. This makes it particularly valuable in applications requiring precise fluorescence detection and imaging .

Eigenschaften

Molekularformel

C21H22ClN3O5

Molekulargewicht

431.9 g/mol

IUPAC-Name

N-ethyl-9-ethylimino-10-methylbenzo[a]phenoxazin-5-amine;perchloric acid

InChI

InChI=1S/C21H21N3O.ClHO4/c1-4-22-16-11-19-18(10-13(16)3)24-21-15-9-7-6-8-14(15)17(23-5-2)12-20(21)25-19;2-1(3,4)5/h6-12,23H,4-5H2,1-3H3;(H,2,3,4,5)

InChI-Schlüssel

CBXAZZAYBZVPEZ-UHFFFAOYSA-N

Kanonische SMILES

CCNC1=CC2=C(C3=CC=CC=C31)N=C4C=C(C(=NCC)C=C4O2)C.OCl(=O)(=O)=O

Physikalische Beschreibung

Green powder;  [Sigma-Aldrich MSDS]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.